molecular formula C8H8O3 B134771 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol CAS No. 10288-72-9

2,3-Dihydrobenzo[b][1,4]dioxin-6-ol

Cat. No. B134771
Key on ui cas rn: 10288-72-9
M. Wt: 152.15 g/mol
InChI Key: DBPZCGJRCAALLW-UHFFFAOYSA-N
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Patent
US08742109B2

Procedure details

A 2000 L reactor was charged with dichloromethane (1303.4 kg) followed by 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (98.0 kg, 597 mol) and stirred until a homogeneous solution was obtained. 3-Chloroperoxybenzoic acid (144.3 kg, 836 mol) was added. The mixture was heated to reflux at a rate of 8-10° C./h, heated at reflux for a further 6 h and allowed to cool to 20° C. The resultant suspension was filtered through a 500 L Nutsche filter and the filter cake was washed with dichloromethane (391 kg). The filtrate and wash solution were transferred to a 2000 L reactor. A 7% by weight aqueous solution of sodium bicarbonate (212.7 kg) was added and the mixture was stirred for 0.5 h. The stirring was stopped and the phases were allowed to separate over 0.5 h. The aqueous layer was removed. The aqueous sodium bicarbonate washing procedure was repeated three times in total. The organic phase was concentrated to dryness under reduced pressure at a temperature <30° C. Methanol (116.1 kg) was added and the resultant mixture was cooled to 0° C. A 15.5% by weight aqueous solution of sodium hydroxide (234.3 kg) was added at a rate of 30-40 kg/h such that the mixture's temperature was maintained between 0-10° C. The mixture was stirred at this temperature for a further 2.25 h and the pH of the mixture was adjusted to 6-7 by the addition of 4 N hydrochloric acid (266.5 kg) such that the mixture's temperature was maintained between 0-10° C. The mixture was allowed to warm to ambient temperature and was extracted three times in total with methyl tert-butyl ether (145 kg for each extraction) by stirring for 0.5 h, stopping the stirring and allowing the phases to separate for 0.5 h. The combined organic extracts were washed three times in total with a 7% aqueous solution of sodium bicarbonate (212.7 kg for each wash) by stirring for 0.5 h, stopping the stirring, allowing the phases to separate for 0.5 h and removing the aqueous phase. The organic phase was then washed with a 30% by weight aqueous solution of sodium chloride (212.7 kg) by stirring for 0.5 h, stopping the stirring, allowing the phases to separate for 0.5 h and removing the aqueous phase. The organic phase was concentrated to dryness under reduced pressure at a temperature <45° C. Tetrahydrofuran (170 kg) was added and the resultant solution concentrated to dryness under reduced pressure at a temperature <45° C. Further tetrahydrofuran (17.1 kg) was added and the resultant solution concentrated to dryness under reduced pressure at a temperature <45° C. Tetrahydrofuran (122.5 kg) was added to afford a brown-red solution of 2,3-dihydro-1,4-benzodioxin-6-ol (86.3 kg, 95%) in tetrahydrofuran which was carried forward without further purification: purity (HPLC-UV at 220 nm) 95.7%.
Quantity
98 kg
Type
reactant
Reaction Step One
Quantity
144.3 kg
Type
reactant
Reaction Step Two
Quantity
1303.4 kg
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][C:9](C=O)=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.ClC1C=C(C=CC=1)C(OO)=[O:18]>ClCCl>[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([OH:18])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
98 kg
Type
reactant
Smiles
O1CCOC2=C1C=CC(=C2)C=O
Step Two
Name
Quantity
144.3 kg
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Step Three
Name
Quantity
1303.4 kg
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred until a homogeneous solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux at a rate of 8-10° C./h
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The resultant suspension was filtered through a 500 L Nutsche
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
the filter cake was washed with dichloromethane (391 kg)
WASH
Type
WASH
Details
The filtrate and wash solution
CUSTOM
Type
CUSTOM
Details
were transferred to a 2000 L reactor
ADDITION
Type
ADDITION
Details
A 7% by weight aqueous solution of sodium bicarbonate (212.7 kg) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
to separate over 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated to dryness under reduced pressure at a temperature <30° C
ADDITION
Type
ADDITION
Details
Methanol (116.1 kg) was added
TEMPERATURE
Type
TEMPERATURE
Details
the resultant mixture was cooled to 0° C
ADDITION
Type
ADDITION
Details
A 15.5% by weight aqueous solution of sodium hydroxide (234.3 kg) was added at a rate of 30-40 kg/h such that the mixture's temperature
TEMPERATURE
Type
TEMPERATURE
Details
was maintained between 0-10° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at this temperature for a further 2.25 h
Duration
2.25 h
ADDITION
Type
ADDITION
Details
the pH of the mixture was adjusted to 6-7 by the addition of 4 N hydrochloric acid (266.5 kg) such that the mixture's temperature
TEMPERATURE
Type
TEMPERATURE
Details
was maintained between 0-10° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
was extracted three times in total with methyl tert-butyl ether (145 kg
EXTRACTION
Type
EXTRACTION
Details
for each extraction)
STIRRING
Type
STIRRING
Details
by stirring for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
to separate for 0.5 h
Duration
0.5 h
WASH
Type
WASH
Details
The combined organic extracts were washed three times in total with a 7% aqueous solution of sodium bicarbonate (212.7 kg for
WASH
Type
WASH
Details
each wash)
STIRRING
Type
STIRRING
Details
by stirring for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
to separate for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
removing the aqueous phase
WASH
Type
WASH
Details
The organic phase was then washed with a 30% by weight aqueous solution of sodium chloride (212.7 kg)
STIRRING
Type
STIRRING
Details
by stirring for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
to separate for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
removing the aqueous phase
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated to dryness under reduced pressure at a temperature <45° C
ADDITION
Type
ADDITION
Details
Tetrahydrofuran (170 kg) was added
CONCENTRATION
Type
CONCENTRATION
Details
the resultant solution concentrated to dryness under reduced pressure at a temperature <45° C
ADDITION
Type
ADDITION
Details
Further tetrahydrofuran (17.1 kg) was added
CONCENTRATION
Type
CONCENTRATION
Details
the resultant solution concentrated to dryness under reduced pressure at a temperature <45° C
ADDITION
Type
ADDITION
Details
Tetrahydrofuran (122.5 kg) was added

Outcomes

Product
Name
Type
product
Smiles
O1CCOC2=C1C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 86.3 kg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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